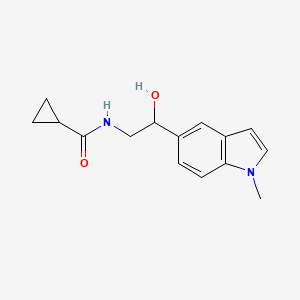

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropane-carboxamide core linked to a hydroxyethyl-substituted indole moiety. The indole group, a privileged scaffold in medicinal chemistry, is methylated at the 1-position, which enhances metabolic stability by blocking oxidation at the N–H position . The hydroxyl group on the ethyl chain may contribute to solubility and hydrogen-bonding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-17-7-6-11-8-12(4-5-13(11)17)14(18)9-16-15(19)10-2-3-10/h4-8,10,14,18H,2-3,9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMYAFWYFPYTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The cyclopropane ring can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and inferred properties of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide compared to related compounds:

Key Comparative Insights

Indole Substitution Patterns: The 1-methylindole in the target compound avoids metabolic deactivation at the indole N–H position, similar to the 5-chloro-3-methylindole in . However, the absence of electron-withdrawing groups (e.g., Cl in ) may reduce electrophilic reactivity and target affinity. The hydroxyl group may enhance solubility compared to lipophilic chains in .

Cyclopropane Derivatives: Cyclopropane rings are conserved across all analogs, suggesting a shared strategy to enforce planarity and rigidity.

Pharmacokinetic Implications :

- The molecular weight (700.74 g/mol) and multiple benzyloxy groups in likely hinder blood-brain barrier penetration, whereas the target compound’s smaller size (estimated ~300–350 g/mol) may favor CNS penetration.

- Fluorinated groups in enhance metabolic stability but reduce aqueous solubility, whereas the hydroxyethyl group in the target compound balances solubility and stability.

Biological Activity: Indole-thiazole hybrids (e.g., ) are associated with kinase inhibition, while bulky analogs like may act as protease inhibitors.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide, also known by its chemical structure and CAS number 2034256-12-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N2O2 |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 2034256-12-5 |

Biological Activity

Mechanism of Action

The compound exhibits a variety of biological activities that may be attributed to its structural features. The indole moiety is known for its role in various biological processes, including modulation of neurotransmitter systems and anti-cancer properties. The cyclopropane ring contributes to the compound's stability and potential bioactivity.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The compound's structural similarity to known anticancer agents indicates it may interact with cellular pathways involved in tumor growth and metastasis.

- Neuroprotective Effects : The compound's interaction with serotonin receptors could suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

- Anti-inflammatory Properties : Indole derivatives are often associated with anti-inflammatory effects. Studies have indicated that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or chronic inflammation.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Study 2: Neuroprotective Effects

Research published in a pharmacological journal indicated that the compound showed protective effects against oxidative stress-induced neuronal damage in vitro. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.